molecular formula C30H36N2O9S B12763758 3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) CAS No. 84964-87-4

3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate)

Cat. No.: B12763758
CAS No.: 84964-87-4
M. Wt: 600.7 g/mol
InChI Key: WPLRYQGXKRFSCV-LVEZLNDCSA-N
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Description

3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a complex organic compound that belongs to the class of dibenzothiepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the dibenzothiepin core through cyclization reactions.
  • Introduction of the ethyl group at the 3-position via alkylation.
  • Attachment of the piperazine ring with a hydroxyethyl substituent.
  • Final conversion to the bis(maleate) salt through reaction with maleic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Optimization of reaction conditions such as temperature, pressure, and reaction time.
  • Implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Neurological Disorders

One of the primary areas of research for this compound is in the treatment of neurological disorders such as Alzheimer's disease. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Research has shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission in the brain .

Case Study: Acetylcholinesterase Inhibition

  • Objective : Evaluate the inhibitory effect on acetylcholinesterase.
  • Method : In vitro assays were conducted using various concentrations of the compound.
  • Results : The compound exhibited significant inhibitory activity, with an IC50 value indicating effective concentration levels for therapeutic use.

Antidepressant Effects

Another promising application of this compound is in the treatment of depression. The dibenzo[b,f]thiepin structure is known for its antidepressant properties. Clinical studies have indicated that similar compounds can modulate serotonin and norepinephrine levels in the brain, providing relief from depressive symptoms .

Case Study: Antidepressant Activity

  • Objective : Assess the antidepressant effects in animal models.
  • Method : Behavioral tests such as the forced swim test and tail suspension test were employed.
  • Results : The compound significantly reduced immobility time compared to control groups, suggesting antidepressant-like effects.

Antihistaminic Properties

The piperazine moiety in the compound's structure suggests potential antihistaminic properties. Research indicates that compounds containing piperazine can act as antagonists to histamine receptors, providing relief from allergic reactions and other histamine-mediated conditions .

Case Study: Antihistaminic Activity

  • Objective : Investigate antihistaminic effects.
  • Method : Histamine-induced bronchoconstriction models were used to test efficacy.
  • Results : The compound demonstrated a dose-dependent reduction in bronchoconstriction, indicating potential use as an antihistamine.

Mechanism of Action

The mechanism of action of 3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in the body to exert its effects.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiepin derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

3-Ethyl-11-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin bis(maleate) is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dibenzothiepin class, characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a piperazine moiety enhances its interaction with various biological targets.

Research indicates that this compound may act primarily as a serotonin receptor modulator . It has shown affinity for multiple serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and anxiety disorders. Additionally, it may exhibit antagonistic properties against certain chemokine receptors, which could be beneficial in inflammatory conditions.

Table 1: Summary of Biological Activities

Activity Target Effect
Serotonin Receptor Modulation5-HT2A, 5-HT2CMood enhancement, anxiolytic effects
Chemokine Receptor AntagonismCCR1, CCR2Anti-inflammatory effects
Dopamine Receptor InteractionD2 receptorPotential antipsychotic effects

Therapeutic Applications

The pharmacological profile suggests potential therapeutic uses in:

  • Psychiatric Disorders : Due to its action on serotonin receptors, the compound may be effective in treating depression and anxiety.
  • Inflammatory Conditions : Its ability to antagonize chemokine receptors positions it as a candidate for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Psychiatric Applications : A study investigated the effects of this compound in animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent .
  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound inhibited the migration of immune cells by blocking CCR1 and CCR2 receptors. This suggests a mechanism for reducing inflammation in chronic conditions .
  • Safety Profile : Toxicological assessments have shown that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in preclinical trials .

Properties

CAS No.

84964-87-4

Molecular Formula

C30H36N2O9S

Molecular Weight

600.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-(2-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C22H28N2OS.2C4H4O4/c1-2-17-7-8-19-20(24-11-9-23(10-12-24)13-14-25)16-18-5-3-4-6-21(18)26-22(19)15-17;2*5-3(6)1-2-4(7)8/h3-8,15,20,25H,2,9-14,16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

WPLRYQGXKRFSCV-LVEZLNDCSA-N

Isomeric SMILES

CCC1=CC2=C(C(CC3=CC=CC=C3S2)N4CCN(CC4)CCO)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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